molecular formula C19H12IN3O2 B11551633 2-iodo-6-[(E)-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

2-iodo-6-[(E)-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11551633
M. Wt: 441.2 g/mol
InChI Key: UMYJLKOTMSNUPG-UHFFFAOYSA-N
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Description

2-iodo-6-[(E)-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that features a combination of iodine, pyridine, benzoxazole, and phenol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-6-[(E)-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multi-step organic reactions. One common method involves the condensation of 2-iodophenol with 2-(pyridin-3-yl)-1,3-benzoxazole-5-carbaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or ethanol. The resulting Schiff base is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-iodo-6-[(E)-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of a quinone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-iodo-6-[(E)-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that can interfere with enzymatic activities and cellular processes. The compound’s ability to intercalate into DNA strands can lead to the inhibition of DNA replication and transcription, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in 2-iodo-6-[(E)-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol enhances its reactivity in substitution reactions and its ability to form heavy metal complexes. This makes it a valuable compound for applications requiring specific reactivity and binding characteristics .

Properties

Molecular Formula

C19H12IN3O2

Molecular Weight

441.2 g/mol

IUPAC Name

2-iodo-6-[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)iminomethyl]phenol

InChI

InChI=1S/C19H12IN3O2/c20-15-5-1-3-12(18(15)24)11-22-14-6-7-17-16(9-14)23-19(25-17)13-4-2-8-21-10-13/h1-11,24H

InChI Key

UMYJLKOTMSNUPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4

Origin of Product

United States

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